2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol
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Overview
Description
2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenyl group attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Fluorophenyl and Phenyl Groups:
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrrolopyrimidine core or the attached phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have shown potential as kinase inhibitors.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
What sets 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol apart is its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C20H17FN4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H17FN4O/c21-15-6-8-16(9-7-15)25-12-17(14-4-2-1-3-5-14)18-19(22-10-11-26)23-13-24-20(18)25/h1-9,12-13,26H,10-11H2,(H,22,23,24) |
InChI Key |
QRNOTWKUILFECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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